molecular formula C9H11NO2S B13188713 methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate

methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate

Cat. No.: B13188713
M. Wt: 197.26 g/mol
InChI Key: RHLSLYPEUMKXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate is a bicyclic heterocyclic compound featuring a fused thiophene-pyridine core with a methyl ester substituent at the 4-position. This structure places it within the thienopyridine class, a group of compounds with notable pharmacological applications, particularly as antiplatelet agents.

Its synthesis likely involves cyclization and esterification steps similar to those used in clopidogrel intermediate production .

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-12-9(11)8-6-3-5-13-7(6)2-4-10-8/h3,5,8,10H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLSLYPEUMKXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=C(CCN1)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .

Mechanism of Action

The mechanism of action of methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Substituent Variations and Functional Groups

The following table highlights key structural differences between methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate and related compounds:

Compound Name Substituents/Functional Groups Molecular Weight Key Applications/Properties References
This compound Methyl ester at position 4 Not explicitly provided Potential intermediate for prodrug synthesis
Prasugrel 2-Acetate group; cyclopropyl-fluorophenyl side chain at position 5 ~373.4 (active metabolite) Antiplatelet prodrug
Clopidogrel Intermediate (Racemic Form) α-(2-Chlorophenyl)acetate group at position 5 ~322.2 Precursor to clopidogrel
5-[(tert-Butoxy)carbonyl] Derivative tert-Butoxycarbonyl at position 5; carboxylic acid at position 3 283.34 Synthetic intermediate
Methyl 6-Acetyl-2-Amino Derivative Acetyl at position 6; amino and methyl ester at positions 2 and 3 Not provided Research chemical
2-Bromo-4H,5H,6H,7H-Thieno[3,2-c]Pyridin-4-One Bromo at position 2; ketone at position 4 Not provided Building block for drug discovery

Pharmacological Activity

  • Prasugrel : Requires hepatic activation to its thiol metabolite (R-138727), which irreversibly binds P2Y12 ADP receptors, offering potent antiplatelet effects .
  • Clopidogrel Intermediate : The racemization process described in highlights the importance of stereochemistry in its conversion to the active (S)-enantiomer.
  • Methyl 4-Carboxylate Analogs : The ester group may enhance bioavailability compared to carboxylic acid derivatives (e.g., ’s tert-butoxycarbonyl variant), though metabolic stability could be reduced.

Biological Activity

Methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate is a compound of growing interest due to its potential biological activities, particularly in the context of cancer treatment. This article summarizes the current understanding of its biological activity, focusing on its antitumor effects and mechanisms of action.

Chemical Structure and Synthesis

This compound belongs to the thienopyridine family, characterized by a fused thiophene and pyridine ring structure. The synthesis of this compound typically involves various organic reactions, including Suzuki-Miyaura cross-coupling techniques that allow for the introduction of different substituents to enhance biological activity.

Antitumor Activity

Recent studies have demonstrated that derivatives of thieno[3,2-c]pyridine exhibit significant antitumor properties. For instance:

  • In vitro studies : A series of thieno[3,2-c]pyridine derivatives were evaluated against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The most promising derivative showed a growth inhibition with a GI50 value below 10 µM in these cell lines while exhibiting minimal toxicity towards non-tumorigenic cells (MCF-12A) .
  • Mechanism of action : The compound was shown to affect cell viability and proliferation. Specifically, the selected derivative increased the G0/G1 phase population while decreasing the S phase population in MDA-MB-231 cells. This suggests that it may induce cell cycle arrest rather than apoptosis as a mechanism of action .

Case Studies

  • Study on Antitumor Effects :
    • Objective : To evaluate the antitumor efficacy of methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine derivatives.
    • Methodology : Compounds were tested using sulforhodamine B assays to assess cytotoxicity in TNBC cell lines.
    • Results : The most effective compound demonstrated significant reduction in viable cell numbers and proliferation rates compared to controls .
  • In Ovo CAM Model :
    • Experimental Setup : The chick chorioallantoic membrane (CAM) model was utilized to assess tumor growth inhibition.
    • Findings : The compound significantly reduced tumor size in this model, further supporting its potential as an antitumor agent .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other related compounds:

Compound NameCell Lines TestedGI50 (µM)Mechanism of ActionCytotoxicity in Non-Cancer Cells
This compoundMDA-MB-231 & MDA-MB-468<10Cell cycle arrest (G0/G1 increase)Low (MCF-12A)
Other Thienopyridine DerivativeVarious Cancer Lines25 - 440Microtubule disruptionModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.